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Compound of Interest

Compound Name:
4-Chloro-2-nitro-5-

(trifluoromethyl)aniline

Cat. No.: B071698 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-nitro-5-
(trifluoromethyl)aniline

Introduction
4-Chloro-2-nitro-5-(trifluoromethyl)aniline, identified by CAS Number 167415-22-7, is a

highly functionalized aromatic amine. Its structure is characterized by the presence of four

distinct and influential substituents on the benzene ring: a chloro group, a nitro group, a

trifluoromethyl group, and an aniline moiety. This unique combination makes it a valuable and

reactive intermediate in the synthesis of complex target molecules, particularly within the

pharmaceutical and agrochemical industries. The trifluoromethyl group is known to enhance

properties such as metabolic stability and lipophilicity, while the chloro and nitro groups provide

reactive sites for further chemical transformations.

This guide provides a comprehensive overview of the known physical and chemical properties

of this compound. It is intended for researchers, chemists, and drug development professionals

who may handle or consider this molecule for synthetic applications. Given the scarcity of

publicly available experimental data for this specific isomer, this document also incorporates

data from structurally related compounds to offer a scientifically grounded and practical

perspective on its expected characteristics, handling, and application potential.
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Precise identification is the cornerstone of all chemical research and development. The

fundamental identifiers for 4-Chloro-2-nitro-5-(trifluoromethyl)aniline are summarized below.

Identifier Value Source(s)

CAS Number 167415-22-7 [1][2]

Molecular Formula C₇H₄ClF₃N₂O₂ [3]

Molecular Weight 240.57 g/mol [3]

IUPAC Name
4-Chloro-2-nitro-5-

(trifluoromethyl)benzenamine
N/A

Common Synonyms
4-Chloro-2-nitro-5-

(trifluoromethyl)aniline
[1][2]

Physicochemical Properties
Experimental data for the target molecule is limited. Therefore, this section presents the

available information and supplements it with data from closely related isomers to build a

predictive profile. This comparative approach is crucial for designing experiments and

anticipating material behavior.
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Property
Value for 4-Chloro-2-nitro-
5-(trifluoromethyl)aniline

Comparative Data from
Isomers/Related
Compounds

Appearance

Not experimentally reported.

Likely a yellow or orange solid,

based on related structures.

4-Chloro-2-nitroaniline is an

orange crystalline powder.[4]

Melting Point Not experimentally reported.

4-Chloro-2-nitroaniline: 116.5

°C.[4] 2-Nitro-4-trifluoromethyl-

aniline: 106 - 107 °C.[5]

Boiling Point Not experimentally reported.

4-Chloro-2-

(trifluoromethyl)aniline: 213.2

°C at 760 mmHg.[6]

Density Not experimentally reported.

4-Chloro-2-

(trifluoromethyl)aniline: 1.4

g/cm³.[6] 4-Chloro-3-

nitrobenzotrifluoride: 1.542

g/cm³.[7]

Solubility

Not experimentally reported.

Expected to have low solubility

in water and good solubility in

common organic solvents like

acetone, ethyl acetate, and

dichloromethane.

4-Chloro-2-nitroaniline is

insoluble in water but very

soluble in ethanol and ether.[4]

Soybean oil is miscible with

ether and chloroform.[8][9][10]

The physical properties of substituted nitroanilines are heavily influenced by the nature and

position of their substituents. The presence of the polar nitro and amine groups suggests strong

intermolecular interactions, making a solid state at room temperature highly probable. The

trifluoromethyl and chloro groups increase the molecular weight and would contribute to a

relatively high melting and boiling point compared to simpler anilines.

Spectroscopic Profile and Characterization
(Predictive Analysis)
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For a research scientist, unambiguous structural confirmation is paramount. While experimental

spectra for this compound are not readily available, a predictive analysis based on its functional

groups provides a valuable guide for characterization.

¹H NMR (Proton NMR): The spectrum is expected to show two distinct signals in the

aromatic region (typically 6.5-8.5 ppm).

One proton will be positioned between the nitro and trifluoromethyl groups.

The other proton will be situated between the chloro and amine groups.

Due to the lack of adjacent protons, both signals are expected to appear as singlets.

A broad singlet corresponding to the two amine (-NH₂) protons is also anticipated, with a

chemical shift that can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR): The spectrum should display seven unique carbon signals.

Six signals will be in the aromatic region (~110-150 ppm), corresponding to the carbons of

the benzene ring.

The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F

coupling.

The chemical shifts will be significantly influenced by the electron-withdrawing effects of

the nitro, chloro, and trifluoromethyl groups and the electron-donating effect of the amine

group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key

absorption bands.

N-H Stretching: A pair of bands around 3300-3500 cm⁻¹ for the primary amine.

N-O Stretching (Nitro Group): Two strong bands, typically around 1500-1550 cm⁻¹

(asymmetric) and 1330-1370 cm⁻¹ (symmetric).

C-F Stretching (CF₃ Group): Strong, characteristic bands in the 1100-1300 cm⁻¹ region.
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C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 240. The

isotopic pattern for the molecular ion would be a key diagnostic feature, showing a

characteristic (M+2) peak approximately one-third the intensity of the M⁺ peak, which is

indicative of the presence of a single chlorine atom.

A Plausible Synthetic Pathway
Compounds like 4-chloro-2-nitro-5-(trifluoromethyl)aniline are typically synthesized through

multi-step sequences involving functionalization of a substituted benzene ring. A logical and

field-proven approach would be the electrophilic nitration of a suitable precursor. The directing

effects of the existing substituents are key to achieving the desired regiochemistry. The

diagram below illustrates a plausible synthetic route.

Plausible Synthesis of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

4-Chloro-3-(trifluoromethyl)aniline

Nitration Reaction

HNO₃ / H₂SO₄

4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Regioselective Nitration

Click to download full resolution via product page
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Caption: A plausible synthetic route via electrophilic nitration.

In this proposed workflow, the starting material, 4-chloro-3-(trifluoromethyl)aniline, is subjected

to standard nitrating conditions using a mixture of nitric acid and sulfuric acid. The activating,

ortho-para directing amine group would strongly favor the addition of the nitro group at the

ortho position (C2), which is sterically unhindered, leading to the desired product. This type of

transformation is a fundamental and well-established reaction in industrial and academic

chemistry.[11]

Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific

Safety Data Sheet (SDS) for this compound is not widely available, data from analogous

nitroanilines and halogenated aromatics provide a robust basis for safe handling protocols.[12]

[13][14]

Hazard Classification:

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[15]

Skin Irritation: Causes skin irritation.[14][16]

Eye Irritation: Causes serious eye irritation.[14][16]

Respiratory Irritation: May cause respiratory irritation.[13][14]

Recommended Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[16]

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected

prior to use.[17]

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for

larger quantities.[17]

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If

dust or aerosols may be generated, a certified particulate respirator is recommended.[12]
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First Aid Measures:

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove

contaminated clothing.

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.[12]

Storage Conditions:

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

[12]

Store locked up.[14]

Applications in Research and Drug Development
The true value of an intermediate like 4-chloro-2-nitro-5-(trifluoromethyl)aniline lies in the

strategic combination of its functional groups, which serve as versatile handles for building

molecular complexity.

Pharmaceutical Synthesis: This compound is a classic building block for creating libraries of

potential drug candidates.[18] The aniline group can be readily diazotized and converted into

a wide array of other functional groups. It can also participate in amide bond formation or

serve as a nucleophile in substitution reactions. The nitro group can be reduced to a second

amine, opening up possibilities for synthesizing heterocyclic structures like benzimidazoles,

which are common scaffolds in medicinal chemistry.

Agrochemical Development: Similar to pharmaceuticals, the synthesis of modern herbicides

and pesticides often relies on fluorinated and chlorinated aromatic intermediates. These
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groups can enhance the efficacy and environmental persistence of the final active ingredient.

Material Science: Functionalized nitroanilines can be used as precursors for dyes, pigments,

and other specialty organic materials.

Conclusion
4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a specialized chemical intermediate with

significant potential for advanced synthetic applications. While a complete experimental dataset

for its physical properties is not yet in the public domain, a comprehensive profile can be

constructed through careful analysis of its structure and comparison with related molecules. Its

identity is well-defined, and its reactivity can be reliably predicted. By adhering to rigorous

safety protocols based on the known hazards of this chemical class, researchers can

effectively and safely utilize this versatile building block to advance projects in drug discovery,

agrochemical science, and materials research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2703220.htm
https://www.chemsrc.com/en/cas/8001-22-7_1198869.html
https://www.researchgate.net/publication/244759178_A_New_Approach_for_the_Synthesis_of_4-Chloro-2-fluoronitrobenzene
https://www.fishersci.com/store/msds?partNumber=AC246950500&countryCode=US&language=en
https://store.apolloscientific.co.uk/storage/msds/PC2821_msds.pdf
https://www.dcfinechemicals.com/catalogo/Hojas%20de%20seguridad%20(EN)/103360-SDS-EN.pdf
https://www.sigmaaldrich.com/TW/zh/product/aldrich/217727
http://angenechemical.com/sds/328-74-5.pdf
https://www.oxfordlabfinechem.com/msds/(C-02605)%204-CHLORO%20ANILINE.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/synthesis-pathway-4-fluoro-2-methoxy-5-nitroaniline-osimertinib-qi
https://www.benchchem.com/product/b071698#4-chloro-2-nitro-5-trifluoromethyl-aniline-physical-properties
https://www.benchchem.com/product/b071698#4-chloro-2-nitro-5-trifluoromethyl-aniline-physical-properties
https://www.benchchem.com/product/b071698#4-chloro-2-nitro-5-trifluoromethyl-aniline-physical-properties
https://www.benchchem.com/product/b071698#4-chloro-2-nitro-5-trifluoromethyl-aniline-physical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b071698?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

